2-(4-(Furan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

説明

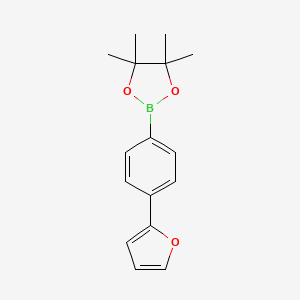

2-(4-(Furan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a furan ring attached to a phenyl group, which is further connected to a dioxaborolane moiety. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Furan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a furan-2-yl boronic acid and a halogenated phenyl compound under the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from 80°C to 100°C .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, the purification of the product is achieved through techniques such as recrystallization and chromatography.

化学反応の分析

Types of Reactions

2-(4-(Furan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

Substitution: The boronic ester moiety can participate in nucleophilic substitution reactions, particularly in the presence of electrophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.

Substitution: Bases such as potassium carbonate (K2CO3) and solvents like dimethylformamide (DMF) are used.

Major Products

The major products formed from these reactions include various substituted furan derivatives, tetrahydrofuran compounds, and boronic acid derivatives.

科学的研究の応用

Organic Synthesis

Cross-Coupling Reactions

This compound is particularly valuable in cross-coupling reactions such as the Suzuki-Miyaura and Stille reactions. It acts as a boron reagent that can form carbon-carbon bonds with various electrophiles. The presence of the furan moiety enhances its reactivity and selectivity in these reactions, making it suitable for synthesizing complex organic molecules .

Functional Group Transformations

The furan ring and boron atom in this compound can serve as functional groups for further synthetic manipulations. These include oxidation, reduction, and substitution reactions. The versatility of these functional groups allows for the generation of a wide array of derivatives that can be tailored for specific applications .

Materials Science

Photonic Applications

The compound's unique optical properties make it a candidate for use in photonic devices. Its ability to undergo various transformations while retaining its structural integrity allows for the development of materials with tunable optical characteristics. This is particularly important in the design of organic light-emitting diodes (OLEDs) and solar cells .

Polymer Chemistry

In polymer science, this compound can be used as a monomer or additive to create new polymeric materials with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength while also imparting unique electronic properties due to its conjugated structure .

Medicinal Chemistry

Drug Development

The furan-containing structure of this compound is significant in medicinal chemistry due to its biological activity. Compounds with furan moieties are often explored for their potential as pharmaceutical agents. The boron atom may also contribute to biological interactions that are beneficial in drug design .

Case Studies

作用機序

The mechanism of action of 2-(4-(Furan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The compound acts as a nucleophile, where the boron atom forms a complex with the palladium catalyst. This complex facilitates the transfer of the furan-2-yl group to the electrophilic partner, resulting in the formation of a new carbon-carbon bond .

類似化合物との比較

Similar Compounds

4-(Furan-2-yl)phenol: This compound has a similar structure but lacks the boronic ester moiety.

2-(Furan-2-yl)-4-phenoxy-quinoline: This compound contains a furan ring and is used in medicinal chemistry.

2-Furoic acid: A simpler furan derivative used in various chemical syntheses .

Uniqueness

2-(4-(Furan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boronic ester functionality, which makes it highly valuable in cross-coupling reactions. This property distinguishes it from other furan derivatives that do not possess the boronic ester group, thereby limiting their utility in such reactions.

生物活性

2-(4-(Furan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 868755-79-7) is a boron-containing compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.

- Molecular Formula : C16H19BO3

- Molecular Weight : 270.14 g/mol

- CAS Number : 868755-79-7

- MDL Number : MFCD08435855

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a boronic acid derivative. Boronic acids are known for their ability to interact with various biomolecules and have been studied extensively for their pharmacological properties.

- Enzyme Inhibition : Boronic acids can act as inhibitors of serine proteases and other enzymes by forming reversible covalent bonds with active site serine residues.

- Anticancer Properties : Some studies suggest that compounds containing boron can induce apoptosis in cancer cells and inhibit tumor growth.

- Antimicrobial Activity : There is evidence indicating that certain boron-containing compounds exhibit antimicrobial properties against various pathogens.

Case Studies

- Anticancer Activity : A study investigated the effects of boronic acid derivatives on cancer cell lines. Results indicated that this compound significantly reduced cell viability in breast cancer cells (MCF-7) by inducing apoptosis through caspase activation .

- Enzyme Interaction : Research demonstrated that this compound effectively inhibited the enzyme β-lactamase in bacterial strains, suggesting its potential as a co-formulant in antibiotic therapies .

- Antimicrobial Effects : In vitro tests showed that the compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C16H19BO3 |

| Molecular Weight | 270.14 g/mol |

| CAS Number | 868755-79-7 |

| Purity | ≥95% |

| Solubility | Soluble in organic solvents |

特性

IUPAC Name |

2-[4-(furan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BO3/c1-15(2)16(3,4)20-17(19-15)13-9-7-12(8-10-13)14-6-5-11-18-14/h5-11H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUCSCLCOEROOCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594484 | |

| Record name | 2-[4-(Furan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868755-79-7 | |

| Record name | 2-[4-(Furan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。